![molecular formula C13H19BrClNO2 B15160398 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 676578-41-9](/img/structure/B15160398.png)
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is an organic compound with the molecular formula C13H19BrClNO2 It is a quaternary ammonium salt that features a bromobenzoyl group attached to a trimethylammonium moiety via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Esterification: The 4-bromobenzoyl chloride is then reacted with 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in the presence of a base such as pyridine or triethylamine to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used depending on the specific reaction.
Major Products Formed
Nucleophilic substitution: Products would vary based on the nucleophile used.
Hydrolysis: 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: Specific products would depend on the reaction conditions and reagents.
Applications De Recherche Scientifique
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester linkages and quaternary ammonium salts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism by which 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromobenzoyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the quaternary ammonium group can facilitate interactions with negatively charged cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the quaternary ammonium moiety.
N,N,N-Trimethylpropan-1-aminium chloride: Contains the quaternary ammonium group but lacks the bromobenzoyl group.
3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with a hydroxyl group instead of the ester linkage.
Uniqueness
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is unique due to the combination of the bromobenzoyl group and the quaternary ammonium moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
676578-41-9 |
|---|---|
Formule moléculaire |
C13H19BrClNO2 |
Poids moléculaire |
336.65 g/mol |
Nom IUPAC |
3-(4-bromobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H19BrNO2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RNAOXMOHBFDXQO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


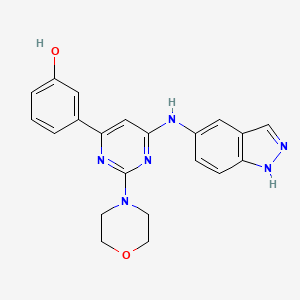
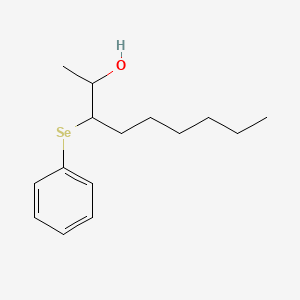
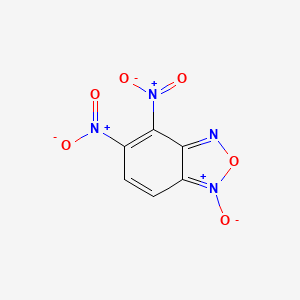
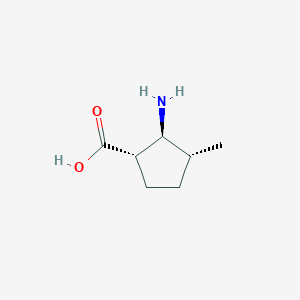
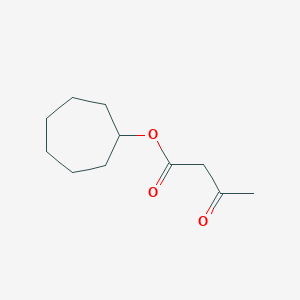

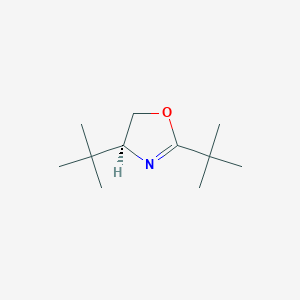
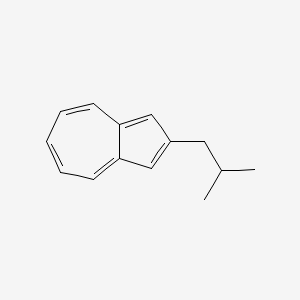
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
